molecular formula C11H7Cl5O3 B404405 2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate CAS No. 29670-84-6

2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B404405
CAS No.: 29670-84-6
M. Wt: 364.4g/mol
InChI Key: ISHBTWWXJNTDFW-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and phenoxy groups. It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,3,3-trichloro-2-propenyl ester typically involves the esterification of acetic acid with 2,4-dichlorophenol and 2,3,3-trichloro-2-propenyl alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of purification techniques such as column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,3,3-trichloro-2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    2,3,3-Trichloro-2-propenyl alcohol: Shares the trichloropropenyl group but lacks the ester linkage.

    Phenoxyacetic acid derivatives: A class of compounds with similar phenoxy groups but varying substituents.

Uniqueness

2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of multiple chlorine atoms and ester linkage, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

29670-84-6

Molecular Formula

C11H7Cl5O3

Molecular Weight

364.4g/mol

IUPAC Name

2,3,3-trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C11H7Cl5O3/c12-6-1-2-9(7(13)3-6)18-5-10(17)19-4-8(14)11(15)16/h1-3H,4-5H2

InChI Key

ISHBTWWXJNTDFW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(=C(Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(=C(Cl)Cl)Cl

Origin of Product

United States

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